Bisdionin F

AMCase selectivity chitotriosidase counter-screen GH18 inhibitor profiling

Bisdionin F (CAS 917877-86-2) is a rationally designed, competitive inhibitor of human acidic mammalian chitinase (hAMCase) belonging to the glycoside hydrolase family 18 (GH18). Built upon a dicaffeine scaffold derived from dual-linked xanthine moieties, this cell-permeable small molecule (MW 386.37, C₁₆H₁₈N₈O₄) achieves sub-micromolar potency against hAMCase (IC₅₀ = 0.92 µM, Kᵢ = 0.42 µM) with 20-fold selectivity over human chitotriosidase-1 (hCHIT1).

Molecular Formula C16H18N8O4
Molecular Weight 386.37 g/mol
CAS No. 917877-86-2
Cat. No. B1667436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisdionin F
CAS917877-86-2
SynonymsBisdionin F
Molecular FormulaC16H18N8O4
Molecular Weight386.37 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4)N(C3=O)C
InChIInChI=1S/C16H18N8O4/c1-20-8-19-12-10(20)14(26)24(16(28)22(12)3)6-4-5-23-13(25)9-11(18-7-17-9)21(2)15(23)27/h7-8H,4-6H2,1-3H3,(H,17,18)
InChIKeyPUHJHZQYIBJCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bisdionin F (CAS 917877-86-2) for Research Procurement: hAMCase-Selective Chitinase Inhibitor with In Vivo Validation


Bisdionin F (CAS 917877-86-2) is a rationally designed, competitive inhibitor of human acidic mammalian chitinase (hAMCase) belonging to the glycoside hydrolase family 18 (GH18) [1]. Built upon a dicaffeine scaffold derived from dual-linked xanthine moieties, this cell-permeable small molecule (MW 386.37, C₁₆H₁₈N₈O₄) achieves sub-micromolar potency against hAMCase (IC₅₀ = 0.92 µM, Kᵢ = 0.42 µM) with 20-fold selectivity over human chitotriosidase-1 (hCHIT1) [2]. In contrast to broad-spectrum chitinase inhibitors such as Bisdionin C—which exhibits potent inhibition of fungal AfChiB1 (IC₅₀ = 0.2 µM) alongside mammalian chitinases [3]—Bisdionin F was specifically engineered using the AMCase co-crystal structure to achieve target selectivity that enables functional dissection of individual mammalian chitinases in disease models [1].

Why In-Class GH18 Inhibitor Substitution Risks Experimental Confound and Procurement Waste When Selecting Bisdionin F


Within the GH18 chitinase inhibitor family, compounds that appear superficially interchangeable—such as Bisdionin C, allosamidin, and other dicaffeine derivatives—exhibit fundamentally divergent selectivity profiles that produce qualitatively different biological outcomes. Bisdionin C is a potent sub-micromolar inhibitor of Aspergillus fumigatus ChiB1 (AfChiB1, IC₅₀ = 0.2 µM) with only moderate activity against human AMCase (IC₅₀ = 3.4 µM), making it suited for antifungal chitinase targeting [1]. Bisdionin F represents the reverse engineering strategy: optimized against the hAMCase crystal structure to achieve 0.92 µM potency against hAMCase with markedly attenuated activity against hCHIT1 [2]. Most critically, the in vivo consequences of non-selective inhibition are stark: Bisdionin F treatment in a murine allergic inflammation model revealed that selective AMCase blockade produces distinct immunological phenotypes—including attenuated eosinophilia yet paradoxical neutrophilia—that would be masked by pan-chitinase inhibition [2]. Substituting a broad-spectrum GH18 inhibitor for Bisdionin F in experiments designed to interrogate AMCase-specific functions therefore generates uninterpretable data and wastes procurement resources on compounds with misaligned target engagement profiles.

Quantitative Differentiation Evidence for Bisdionin F: Head-to-Head Selectivity, Functional, Structural, and In Vivo Data vs. Closest Analogs


hAMCase Potency and Selectivity Over hCHIT1: Bisdionin F vs. Bisdionin C

Bisdionin F demonstrates approximately 3.7-fold greater potency against hAMCase compared to Bisdionin C, alongside dramatically superior selectivity over the off-target human chitotriosidase-1 (hCHIT1). Bisdionin F inhibits hAMCase with IC₅₀ = 0.92 µM and hCHIT1 with IC₅₀ = 17 µM, yielding a selectivity ratio of 18.5-fold (hCHIT1 IC₅₀ ÷ hAMCase IC₅₀) [1]. Bisdionin C inhibits hAMCase with IC₅₀ = 3.4 µM and hCHIT1 with IC₅₀ = 8.3 µM, yielding a selectivity ratio of only 2.4-fold [2]. The net selectivity advantage of Bisdionin F over Bisdionin C for hAMCase over hCHIT1 is approximately 7.6-fold when comparing the selectivity indices (18.5/2.4) [1][2].

AMCase selectivity chitotriosidase counter-screen GH18 inhibitor profiling

Functional Macrophage Restoration: Bisdionin F Reverses C. albicans-Induced Arginase Activity in Human Macrophages

Bisdionin F uniquely restores nitric oxide (NO) production and fungicidal capacity in human monocyte-derived macrophages (hMDMs) exposed to Candida albicans, a functional property not reported for Bisdionin C or other GH18 inhibitors. In hMDMs, C. albicans induces host arginase-1 activity that depletes L-arginine substrate, blocking iNOS-mediated NO production and facilitating fungal survival. Treatment with Bisdionin F (as a chitinase inhibitor blocking fungal chitin-triggered arginase induction) restored NO production and significantly increased the efficiency of fungal killing. The arginase-specific inhibitor nor-NOHA served as a positive control, producing comparable NO restoration, confirming the arginase-dependent mechanism [1]. A clear functional comparator framework within the same study validated the arginase-chitinase axis [1], while Bisdionin C's broader GH18 inhibition profile lacks any demonstrated macrophage functional rescue activity in published literature [2].

macrophage immunometabolism Candida albicans host defense arginase-1 NO restoration

Structure-Guided Design with Co-Crystal Validation: Bisdionin F Selectivity Engineered from the Dicaffeine Scaffold

The molecular basis for Bisdionin F's selectivity is structurally validated through independent X-ray co-crystal structures with hAMCase. The Bisdionin C-hAMCase complex (PDB: 2YBT, resolution 2.22 Å) revealed the binding pose of the dicaffeine scaffold within the AMCase active site [1]. Guided by this structural information, Bisdionin F was designed with modifications that exploit subtle differences between the AMCase and chitotriosidase active site architectures. The Bisdionin F-hAMCase co-crystal structure (PDB: 2YBU, resolution 2.25 Å) confirmed the engineered binding interactions that confer the 20-fold selectivity for hAMCase over hCHIT1 [2]. The iterative structural progression—from 2YBT (Bisdionin C) to 2YBU (Bisdionin F)—provides publicly accessible atomic-level validation of the selectivity-engineering strategy, distinguishing Bisdionin F from all other GH18 inhibitors that lack co-crystallographic evidence for their selectivity claims [1][2].

structure-based drug design AMCase co-crystal selectivity engineering

In Vivo Efficacy in Murine Allergic Airway Inflammation: Bisdionin F Attenuates Eosinophilia and Lung Chitinase Activity

Bisdionin F has demonstrated in vivo pharmacological activity in a murine ovalbumin (OVA)-challenged allergic airway inflammation model—a disease-relevant context where its AMCase selectivity produces measurable physiological outcomes. Intraperitoneal administration of Bisdionin F at 5 mg/kg significantly decreased chitinase enzymatic activity in the lungs of both control PBS-treated and OVA-challenged mice compared to vehicle-treated controls. Furthermore, Bisdionin F treatment attenuated lung chitinase activity, reduced eosinophil influx, and improved ventilatory function. Critically, Bisdionin F treatment revealed an unexpected neutrophilia phenotype, demonstrating that selective AMCase inhibition produces distinct in vivo immunological consequences distinguishable from pan-chitinase blockade [1]. The positive control natural-product chitinase inhibitor allosamidin similarly attenuated lung chitinase activity and eosinophilia in the same model system [1]. Neither Bisdionin C nor other synthetic dicaffeine derivatives have published in vivo efficacy data in mammalian disease models, making Bisdionin F the only synthetically accessible, structurally characterized GH18 inhibitor with validated in vivo AMCase target engagement [2].

allergic asthma model eosinophil attenuation in vivo chitinase inhibition

Species-Selective AMCase Inhibition: Bisdionin F Potency Differential Between Human and Murine AMCase

Bisdionin F exhibits a species-dependent potency differential between human and murine AMCase that is critical for experimental design and data interpretation. Against hAMCase, Bisdionin F demonstrates IC₅₀ = 0.92 µM and Kᵢ = 0.42 µM. In contrast, Bisdionin F inhibits murine AMCase (mAMCase) with IC₅₀ = 2.2 µM—a 2.4-fold reduction in potency compared to the human ortholog . This species selectivity profile informs dosing strategies for murine in vivo experiments and demonstrates that human in vitro data cannot be directly extrapolated to murine models without accounting for the potency differential. In contrast, Bisdionin C shows a reversed species pattern with stronger inhibition of the fungal AfChiB1 (IC₅₀ = 0.2 µM) than either mammalian enzyme [1], confirming that none of the bisdionin series inhibitors are equipotent across species and each must be individually calibrated for the experimental system [1].

species selectivity human vs. mouse AMCase translational pharmacology

Evidence-Backed Procurement Scenarios: When Bisdionin F Is the Scientifically Justified Choice Over In-Class Alternatives


Scenario 1: AMCase-Specific Functional Dissection in Asthma and Allergic Inflammation Models Requiring hCHIT1 Discrimination

In preclinical asthma and type 2 airway inflammation research, both AMCase and chitotriosidase are co-expressed in the lung and respond dynamically to allergic challenge. Bisdionin F's 20-fold selectivity for hAMCase over hCHIT1 enables researchers to attribute observed phenotypes specifically to AMCase catalytic activity, a discrimination impossible with broad-spectrum inhibitors like Bisdionin C (only 2.4-fold selective) or allosamidin. The in vivo validation of Bisdionin F at 5 mg/kg i.p. in the OVA murine model—demonstrating attenuated eosinophilia, reduced lung chitinase activity, and improved ventilatory function—provides a directly translatable dosing protocol for respiratory immunology studies [1]. Procurement of Bisdionin F is scientifically indicated when the experimental question demands clean AMCase pharmacology without chitotriosidase confound.

Scenario 2: Host-Directed Antifungal Immunity Research Targeting the Macrophage Arginase-1/NO Axis

For research programs investigating how fungal pathogens subvert macrophage antimicrobial functions, Bisdionin F is the only commercially available chitinase inhibitor with published evidence of functional macrophage rescue. The Wagener et al. (2017) study demonstrated that C. albicans chitin induces host arginase-1 activity, blocking NO production and enabling fungal survival in human macrophages—and that Bisdionin F treatment restores both NO production and fungal killing efficiency [1]. No other GH18 inhibitor, including Bisdionin C, has been validated in this functional macrophage assay. Procurement of Bisdionin F for host-pathogen interaction studies is therefore scientifically justified on the basis of unique functional validation data absent from all alternative chitinase inhibitors.

Scenario 3: Structure-Based Drug Design and SAR Campaigns Leveraging the Dicaffeine Scaffold

Medicinal chemistry and computational chemistry teams pursuing AMCase inhibitor optimization benefit from the dual co-crystal structures available for the bisdionin series: 2YBT (hAMCase-Bisdionin C, 2.22 Å) and 2YBU (hAMCase-Bisdionin F, 2.25 Å) [1][2]. This paired structural dataset enables rational comparison of binding modes between the non-selective precursor and the selective derivative, informing fragment growing, scaffold hopping, or selectivity-engineering campaigns. Bisdionin F's synthetic accessibility via the dicaffeine route further supports its use as a reference standard in SAR expansion. Procurement of Bisdionin F as a selectivity benchmark compound is warranted when structural data transparency and synthetic tractability are decision-critical criteria.

Scenario 4: Species-Comparative Pharmacology Studies Requiring Calibrated Human vs. Murine AMCase Potency Data

Translational pharmacology programs that bridge human in vitro target engagement with murine in vivo efficacy require compounds with established species potency differentials. Bisdionin F's documented 2.4-fold potency reduction against mAMCase (IC₅₀ = 2.2 µM) relative to hAMCase (IC₅₀ = 0.92 µM) allows researchers to correct for species differences when designing murine experiments and interpreting pharmacodynamic readouts in the context of human target exposure projections [1]. This quantitative species calibration data is available for Bisdionin F but absent from the primary literature for Bisdionin C's mammalian enzyme profile, making Bisdionin F the procurement choice when translational rigor is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisdionin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.